molecular formula C23H37NO5S B117350 14,15-Leukotriene E4 CAS No. 1000852-57-2

14,15-Leukotriene E4

Cat. No. B117350
CAS RN: 1000852-57-2
M. Wt: 439.6 g/mol
InChI Key: JLJNENVYAVKECZ-RITCDKMASA-N
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Description

14,15-Leukotriene E4, also known as Eoxin E4, is an eoxin. Cells produce eoxins by metabolizing arachidonic acid with a 15-lipoxygenase enzyme to form 15 (S)-hydroperoxyeicosapentaenoic acid . It is a cysteinyl leukotriene involved in inflammation and is known to be produced by several types of white blood cells .


Synthesis Analysis

14,15-LTE4 is a metabolite of 14,15-LTC4 and 14,15-LTD4, an alternate class of LTs synthesized by a pathway involving the dual actions of 15- and 12-LOs on arachidonic acid via 15-HpETE and 14,15-LTA4 intermediates . A detailed study on the biosynthesis, isolation, and NMR analysis of leukotriene A epoxides provides insights into the synthesis of 14,15-Leukotriene E4 .


Molecular Structure Analysis

The molecular formula of 14,15-Leukotriene E4 is C23H37NO5S. It has a molecular weight of 439.6 g/mol . The structure of the compound with the highest score, 14,15-leukotriene E4 (LTE4), served as a starting point for annotation of other compounds in the cluster .


Physical And Chemical Properties Analysis

14,15-LTE4 increases vascular permeability of human endothelial cell monolayers with about 10-fold less potency than LTC4, but approximately 100-fold greater potency than histamine .

Scientific Research Applications

Inflammatory Mediator

14,15-Leukotriene E4 is a part of a group of acute inflammatory mediators derived from arachidonic acid in leukocytes . These metabolites are formed through the 5-lipoxygenase (5-LO) pathway .

Eosinophil Activity

14,15-Leukotriene E4 is classified as an eoxin because it is formed mostly by eosinophils . Eosinophils are a type of white blood cell that play a crucial role in the body’s immune response.

Mast Cell Activity

Mast cells can synthesize 14,15-LTC4, however, metabolism to 14,15-Leukotriene E4 in these cells and tissue has not been documented . Mast cells are involved in the immune response and play a key role in allergic reactions.

Vascular Permeability

14,15-Leukotriene E4 increases vascular permeability of human endothelial cell monolayers . It does this with about 10-fold less potency than LTC4, but approximately 100-fold greater potency than histamine .

Bioactivity Analysis

14,15-Leukotriene E4 is used in bioactivity, structure, and function analysis . This helps researchers understand the biochemical properties and functions of this compound.

ELISA and SDS-PAGE

14,15-Leukotriene E4 is used in Enzyme-Linked Immunosorbent Assay (ELISA) and Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) . These are common methods used in biochemistry for detecting and analyzing proteins.

Inflammation Mediation

14,15-Leukotriene E4, also known as Eoxin E4, is a mediator of inflammation . It plays a significant role in the body’s inflammatory response.

Pharmaceutical Development

14,15-Leukotriene E4 is used in lipid research for pharmaceutical development . Understanding the properties and functions of this compound can lead to the development of new drugs and treatments.

Mechanism of Action

Target of Action

14,15-Leukotriene E4, also known as Eoxin E4, is a cysteinyl leukotriene involved in inflammation . It is produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils . It is also found to be produced by platelets adhering to neutrophils . The primary targets of Eoxin E4 are these immune cells, where it plays a crucial role in mediating inflammatory responses .

Mode of Action

Eoxin E4 interacts with its targets by increasing the vascular permeability of human endothelial cell monolayers . This interaction results in an inflammatory response, which is less potent than that caused by Leukotriene C4 (LTC4), but approximately 100-fold greater than that caused by histamine .

Biochemical Pathways

The majority of leukotriene metabolites, including 14,15-Leukotriene E4, are formed through the 5-lipoxygenase (5-LO) pathway . Eoxin E4 is a metabolite of 14,15-Leukotriene C4 (LTC4) and 14,15-Leukotriene D4 (LTD4), synthesized by a pathway involving the dual actions of 15- and 12-lipoxygenases (LOs) on arachidonic acid via 15-Hydroperoxyeicosatetraenoic acid (15-HpETE) and 14,15-Leukotriene A4 (LTA4) intermediates .

Pharmacokinetics

It is known that eoxin e4 is relatively stable compared to other leukotrienes, and it accumulates in breath condensation, in plasma, and in urine . This makes it the dominant cysteinyl leukotriene detected in biological fluids .

Result of Action

The action of Eoxin E4 results in an increase in vascular permeability, leading to inflammation . This inflammation is implicated in a number of disorders, including asthma and other respiratory diseases . Urinary levels of Eoxin E4 are increased during severe asthma attacks and are especially high in people with aspirin-exacerbated respiratory disease .

Action Environment

The action of Eoxin E4 can be influenced by various environmental factors. For instance, the presence of other immune cells and the state of the immune system can affect the production and action of Eoxin E4 . Additionally, the local tissue environment, such as the presence of inflammation or injury, can also influence the action of Eoxin E4 .

properties

IUPAC Name

(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-2-carboxyethyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO5S/c1-2-3-12-15-20(25)21(30-18-19(24)23(28)29)16-13-10-8-6-4-5-7-9-11-14-17-22(26)27/h4,6-10,13,16,19-21,25H,2-3,5,11-12,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b6-4-,9-7-,10-8+,16-13+/t19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJNENVYAVKECZ-HRXVJLLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032109
Record name Eoxin E4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14,15-Leukotriene E4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of finding elevated eoxin E4 levels in the lungs of patients with severe COVID-19?

A: The research indicates that severe COVID-19 is characterized by a "lipid storm" in the lungs, involving both pro-inflammatory and anti-inflammatory mediators. Eoxin E4, a pro-inflammatory leukotriene, was found to be significantly elevated in the bronchoalveolar lavage fluid of severe COVID-19 patients compared to healthy controls. [, ] This suggests that eoxin E4 may contribute to the inflammatory processes driving lung injury in these patients.

Q2: How does eoxin E4 exert its pro-inflammatory effects?

A: While the exact mechanisms of eoxin E4 in the context of COVID-19 are still under investigation, research suggests that eoxins, including eoxin E4, can activate immune cells like eosinophils and mast cells. [] This activation can lead to the release of additional inflammatory mediators, amplifying the inflammatory response.

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